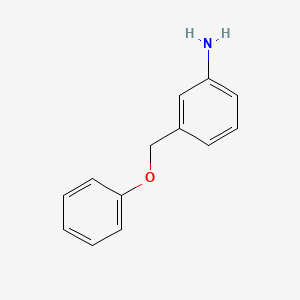

3-(Phenoxymethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(phenoxymethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h1-9H,10,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQPEMRQTZGIRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93189-16-3 | |

| Record name | 3-(PHENOXYMETHYL)ANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(Phenoxymethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-(Phenoxymethyl)aniline is a valuable building block in medicinal chemistry and materials science, possessing a unique combination of a flexible ether linkage and a reactive aniline moiety. This guide, intended for researchers and professionals in drug development and related fields, provides a comprehensive overview of the synthesis and characterization of this important compound. Moving beyond a simple recitation of steps, this document delves into the rationale behind the chosen synthetic strategies and analytical techniques, offering practical insights grounded in established chemical principles.

I. Strategic Approaches to the Synthesis of this compound

The core structural feature of this compound is the ether bond connecting a phenyl ring to a 3-aminobenzyl group. The Williamson ether synthesis stands out as the most direct and widely applicable method for constructing this linkage. This venerable yet robust reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide, typically in the presence of a base.

Two primary retrosynthetic disconnections for this compound via the Williamson ether synthesis are presented below. The choice between these routes often depends on the commercial availability and reactivity of the starting materials.

Route A involves the reaction of 3-aminobenzyl alcohol with a phenyl halide. This approach benefits from the commercial availability of 3-aminobenzyl alcohol. However, the nucleophilicity of the benzylic alcohol must be enhanced by a strong base to form the corresponding alkoxide.

Route B utilizes phenol and a 3-(halomethyl)aniline derivative. Phenol is readily deprotonated to the more nucleophilic phenoxide. The key challenge in this route lies in the synthesis or acquisition of the 3-(halomethyl)aniline, which can be prepared from 3-aminobenzyl alcohol.

This guide will provide detailed protocols for both synthetic strategies, allowing researchers to select the most suitable path based on their laboratory resources and expertise.

II. Experimental Protocols

A. Synthesis Route A: From 3-Aminobenzyl Alcohol and Bromobenzene

This route proceeds in a single step from commercially available starting materials. The choice of a strong base and an appropriate solvent is critical to ensure efficient formation of the alkoxide and subsequent nucleophilic substitution.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 3-Aminobenzyl alcohol | 123.15 | 1.23 g | 10.0 |

| Sodium Hydride (60% in mineral oil) | 24.00 | 0.44 g | 11.0 |

| Bromobenzene | 157.01 | 1.73 g (1.16 mL) | 11.0 |

| Anhydrous Dimethylformamide (DMF) | - | 20 mL | - |

| Ethyl Acetate | - | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

| Silica Gel for Column Chromatography | - | As needed | - |

Step-by-Step Procedure:

-

To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminobenzyl alcohol (1.23 g, 10.0 mmol) and anhydrous DMF (20 mL).

-

Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (0.44 g of a 60% dispersion in mineral oil, 11.0 mmol) in small portions.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Add bromobenzene (1.73 g, 11.0 mmol) dropwise to the reaction mixture.

-

Heat the reaction to 90 °C and stir for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and carefully quench by the slow addition of water (50 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure this compound.

B. Synthesis Route B: From Phenol and 3-(Bromomethyl)aniline

This two-step route first involves the preparation of the key intermediate, 3-(bromomethyl)aniline, followed by the Williamson ether synthesis with phenol.

Step 1: Synthesis of 3-(Bromomethyl)aniline from 3-Aminobenzyl Alcohol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 3-Aminobenzyl alcohol | 123.15 | 1.23 g | 10.0 |

| Phosphorus Tribromide (PBr₃) | 270.69 | 1.08 g (0.38 mL) | 4.0 |

| Anhydrous Dichloromethane (DCM) | - | 30 mL | - |

Step-by-Step Procedure:

-

Dissolve 3-aminobenzyl alcohol (1.23 g, 10.0 mmol) in anhydrous DCM (30 mL) in a round-bottom flask under an inert atmosphere and cool to 0 °C.

-

Slowly add phosphorus tribromide (1.08 g, 4.0 mmol) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Carefully pour the reaction mixture onto ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude 3-(bromomethyl)aniline, which can be used in the next step without further purification.

Step 2: Williamson Ether Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Phenol | 94.11 | 0.94 g | 10.0 |

| 3-(Bromomethyl)aniline (crude from Step 1) | 186.05 | ~1.86 g | ~10.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 15.0 |

| Acetone | - | 50 mL | - |

Step-by-Step Procedure:

-

In a 100 mL round-bottom flask, combine phenol (0.94 g, 10.0 mmol), potassium carbonate (2.07 g, 15.0 mmol), and acetone (50 mL).

-

Add the crude 3-(bromomethyl)aniline from the previous step to the mixture.

-

Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

-

After completion, cool the reaction and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with 1 M NaOH (2 x 25 mL) to remove any unreacted phenol, followed by a brine wash (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography as described in Route A.

III. Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section details the expected results from various analytical techniques.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

~3.7 ppm (s, 2H): The benzylic protons (-CH₂-O-).

-

~5.0 ppm (s, 2H): The amine protons (-NH₂). The chemical shift of these protons can be variable and they may appear as a broad singlet.

-

6.6-7.4 ppm (m, 9H): The aromatic protons from both the phenoxy and aniline rings. The specific splitting patterns will depend on the substitution.

-

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of different carbon environments in the molecule.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

~70 ppm: The benzylic carbon (-CH₂-O-).

-

~113-130 ppm: Aromatic carbons.

-

~147 ppm: The carbon attached to the amino group.

-

~158 ppm: The carbon of the phenoxy group attached to the ether oxygen.

-

-

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Characteristic Peaks (cm⁻¹):

-

3350-3450 cm⁻¹ (two bands): N-H stretching of the primary amine.

-

3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~1600 cm⁻¹ and ~1500 cm⁻¹: C=C stretching of the aromatic rings.

-

1200-1250 cm⁻¹: Asymmetric C-O-C stretching of the ether linkage.

-

1000-1050 cm⁻¹: Symmetric C-O-C stretching of the ether linkage.

-

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

-

Expected Molecular Ion Peak (m/z):

-

[M]⁺ = 199.25

-

-

Key Fragmentation Pathways:

-

Cleavage of the benzylic C-O bond can lead to fragments corresponding to the phenoxy radical and the 3-aminobenzyl cation.

-

Loss of the aniline moiety is also a possible fragmentation pathway.

-

D. High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound.

-

Typical Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or triethylamine to improve peak shape.

-

Detection: UV detection, typically at a wavelength where the aromatic rings absorb strongly (e.g., 254 nm).

-

A pure sample of this compound should show a single major peak under optimized HPLC conditions.

-

IV. Conclusion

This guide has detailed two reliable synthetic routes for the preparation of this compound based on the Williamson ether synthesis. By providing a thorough understanding of the underlying chemical principles and detailed experimental protocols, researchers are equipped to synthesize this valuable compound efficiently and safely. The comprehensive characterization data serves as a benchmark for verifying the identity and purity of the final product, ensuring its suitability for downstream applications in drug discovery and materials science.

V. References

-

Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.

-

Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.

-

Biological Magnetic Resonance Bank. (n.d.). Entry bmse012067 for this compound. Retrieved from --INVALID-LINK--

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80293, 3-Aminobenzyl alcohol. Retrieved from --INVALID-LINK--

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21257325, 3-(Bromomethyl)aniline. Retrieved from --INVALID-LINK--

A Senior Application Scientist's Guide to 3-(Phenoxymethyl)aniline: A Versatile Scaffold for Modern Organic Synthesis

Abstract

3-(Phenoxymethyl)aniline is a uniquely structured bifunctional organic molecule that serves as a high-value building block for the synthesis of complex chemical entities. Integrating the nucleophilic reactivity of an aniline moiety with the structural and electronic contributions of a phenoxymethyl group, this compound offers a versatile platform for constructing a diverse range of heterocyclic systems and other advanced molecular architectures. This technical guide provides an in-depth exploration of the physicochemical properties, core synthetic applications, and mechanistic rationale for employing this compound in contemporary organic synthesis. Authored for researchers, medicinal chemists, and process development scientists, this document synthesizes field-proven insights with established chemical principles, offering detailed protocols and a causal understanding of experimental choices to empower innovation in drug discovery and materials science.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern drug discovery and materials science, the efficiency of a synthetic route is often dictated by the strategic selection of its starting materials. Anilines are foundational scaffolds, present in a vast array of pharmaceuticals, agrochemicals, and dyes, owing to the versatile reactivity of the amino group.[1][2] The aniline core can act as a potent nucleophile, a directing group for electrophilic aromatic substitution, and a precursor to highly useful diazonium salts.[3][4] However, unsubstituted anilines can present challenges, including over-reactivity and metabolic instability, which can lead to toxicity issues in drug candidates.[5][6]

The strategic incorporation of a phenoxymethyl substituent at the meta-position introduces several advantageous features. The ether linkage is generally stable under a wide range of reaction conditions, and the additional phenyl ring provides a site for further functionalization or can engage in crucial π-stacking interactions within a biological target. The overall structure of this compound thus presents a compelling combination of a reactive handle (the amino group) and a modifiable, sterically significant side chain, making it an ideal candidate for library synthesis and the development of bioactive molecules.[7][8] This guide will elucidate the key transformations where this building block excels, providing both the "how" and the "why" for its successful application.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and chemical properties is paramount for effective reaction design and process safety. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 93189-16-3 | [9][10] |

| Molecular Formula | C₁₃H₁₃NO | [9][11] |

| Molecular Weight | 199.25 g/mol | [9][10] |

| Appearance | Solid | [10] |

| Melting Point | 42-44 °C | [10] |

| SMILES | C1=CC=C(C=C1)OCC2=CC(=CC=C2)N | [12] |

| InChIKey | FSQPEMRQTZGIRF-UHFFFAOYSA-N | [12] |

| Purity (Typical) | ≥95% | [10] |

Note: Data are compiled from publicly available databases and supplier specifications. Always refer to the Certificate of Analysis for lot-specific data.[9]

Core Synthetic Applications & Mechanistic Insights

The utility of this compound stems from the predictable and versatile reactivity of its primary amino group. This section details its application in several fundamental classes of organic reactions, complete with mechanistic rationale and validated protocols.

N-Acylation and N-Sulfonylation: Amide and Sulfonamide Synthesis

The most fundamental transformation of the aniline moiety is its reaction with acylating or sulfonylating agents. The nitrogen lone pair acts as a potent nucleophile, readily attacking the electrophilic carbonyl or sulfonyl center. This reaction is critical for installing protecting groups, modulating the electronic properties of the aromatic ring, or directly forming the core of many bioactive molecules, including enzyme inhibitors and receptor modulators.

Mechanistic Rationale: The reaction proceeds via a nucleophilic acyl substitution mechanism. The choice of base (e.g., pyridine, triethylamine) is crucial; it serves to neutralize the acid byproduct (e.g., HCl), driving the reaction to completion. In the case of less reactive acylating agents, a catalyst such as DMAP (4-Dimethylaminopyridine) may be employed to form a more reactive intermediate. The phenoxymethyl group is inert under these conditions, making the reaction highly chemoselective.

Experimental Protocol: Synthesis of N-(3-(phenoxymethyl)phenyl)acetamide

-

Reagents & Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M). Cool the solution to 0 °C using an ice bath.

-

Addition: Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of acetyl chloride (1.1 eq).

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure amide.

Cyclization Reactions: Gateway to Bioactive Heterocycles

A primary application of aniline derivatives in medicinal chemistry is the construction of nitrogen-containing heterocycles. This compound is an excellent precursor for scaffolds such as quinolines, quinoxalines, and benzodiazepines, which are privileged structures in drug discovery.

Causality in Experimental Design: The synthesis of quinoxaline derivatives, for example, involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. While this compound is not a 1,2-diamine itself, it can be readily transformed into derivatives that are. More directly, it can be used to synthesize substituted quinoxalinones. For instance, reaction with an α-keto ester can lead to the formation of a quinoxalin-2-one core, a scaffold found in numerous bioactive compounds.[7] The reaction is typically performed in an alcohol solvent under reflux to facilitate both the initial imine formation and the subsequent intramolecular cyclization/dehydration.

Experimental Protocol: Synthesis of a 3-(Phenoxymethyl)quinoxalin-2-one Derivative

(Based on synthetic strategies for similar scaffolds[7])

-

Reagents & Setup: To a solution of a suitable o-phenylenediamine precursor (1.0 eq) in ethanol, add 3-phenoxy-pyruvic acid ethyl ester (1.1 eq).

-

Reaction: Heat the mixture to reflux and maintain for 6-12 hours, monitoring by TLC until the starting materials are consumed.

-

Isolation: Cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

Purification: If the product does not precipitate, concentrate the solvent under reduced pressure and purify the resulting residue by column chromatography (silica gel, using a gradient of hexanes/ethyl acetate) to afford the pure quinoxalin-2-one product.

The following diagram illustrates the general synthetic utility of this compound.

Caption: Synthetic pathways originating from this compound.

Diazotization and Sandmeyer Reactions

The conversion of the primary amino group of aniline to a diazonium salt is a cornerstone of aromatic chemistry. This transformation converts the amino group into an excellent leaving group (N₂ gas), enabling a wide range of subsequent substitutions that are otherwise difficult to achieve.

Mechanistic Rationale: The reaction requires nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing. The resulting diazonium salt is a versatile intermediate. In the Sandmeyer reaction, it is treated with copper(I) salts (CuCl, CuBr, CuCN) to introduce chloro, bromo, or cyano groups, respectively. This provides a powerful method for installing functional groups that are not easily accessible through direct electrophilic aromatic substitution.

The following workflow outlines the key steps in this process.

Caption: Diazotization and Sandmeyer reaction workflow.

Safety and Handling

As with all aniline derivatives, this compound must be handled with appropriate care. Aniline-based compounds are generally toxic and can be absorbed through the skin.[13]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.

-

Hazards: Classified as an irritant and potentially harmful/toxic if swallowed, in contact with skin, or if inhaled.[10] May cause skin, eye, and respiratory irritation.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the latest Safety Data Sheet (SDS) from your supplier before use. [14]

Conclusion and Future Outlook

This compound stands out as a strategically valuable building block in organic synthesis. Its bifunctional nature allows for the selective and predictable functionalization of the amino group while retaining the phenoxymethyl moiety for structural diversity and potential secondary interactions. The synthetic routes detailed in this guide—from simple amide formations to the construction of complex heterocyclic cores—demonstrate its broad applicability.

Looking forward, the use of this compound is poised to grow, particularly in the fields of medicinal chemistry and materials science. Its application in diversity-oriented synthesis can accelerate the discovery of new bioactive leads. Furthermore, advanced synthetic methods, such as C-H activation or photoredox catalysis, could unlock novel transformations of this scaffold, further expanding the chemical space accessible from this versatile and powerful starting material.[15][16]

References

- 1. researchgate.net [researchgate.net]

- 2. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]

- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. cresset-group.com [cresset-group.com]

- 6. news.umich.edu [news.umich.edu]

- 7. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. scbt.com [scbt.com]

- 10. 93189-16-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 11. This compound | C13H13NO | CID 427435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. PubChemLite - this compound (C13H13NO) [pubchemlite.lcsb.uni.lu]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. fishersci.com [fishersci.com]

- 15. sciencedaily.com [sciencedaily.com]

- 16. Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of Phenoxymethylaniline Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxymethylaniline represents a versatile chemical scaffold with emerging interest in medicinal chemistry. The positional isomerism of the phenoxymethyl group on the aniline ring—ortho (2-), meta (3-), and para (4-)—can profoundly influence the molecule's physicochemical properties and, consequently, its biological activity. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) conferred by this isomerism, with a focus on antimicrobial, anticancer, and neuroprotective activities. While direct comparative studies on all three isomers are limited, this document synthesizes available data on individual isomers and related structures to offer insights into their differential biological profiles. Detailed experimental protocols for evaluating these activities are also provided to facilitate further research and development in this area.

Introduction: The Significance of Isomerism in Drug Discovery

In the realm of drug design and development, the spatial arrangement of atoms within a molecule is a critical determinant of its pharmacological activity. Positional isomers, such as the ortho-, meta-, and para-substituted phenoxymethylanilines, can exhibit remarkably different biological effects due to variations in their electronic distribution, steric hindrance, and ability to interact with biological targets. Understanding these nuanced differences is paramount for the rational design of potent and selective therapeutic agents. The phenoxymethylaniline core, combining an aniline moiety with a phenoxy group via a methylene linker, presents an intriguing scaffold for exploring the impact of positional isomerism on a spectrum of biological activities.

Synthesis of Phenoxymethylaniline Isomers

The synthesis of ortho-, meta-, and para-phenoxymethylaniline isomers is a crucial first step in their biological evaluation. A common synthetic route involves the reaction of the corresponding aminophenol isomer with benzyl chloride in the presence of a base.

General Synthetic Protocol

A generalized synthetic scheme for the preparation of phenoxymethylaniline isomers is outlined below. This protocol can be adapted for each specific isomer.

Step 1: O-Alkylation of Aminophenol

-

Dissolve the respective aminophenol isomer (2-aminophenol, 3-aminophenol, or 4-aminophenol) in a suitable polar aprotic solvent, such as acetone or acetonitrile.

-

Add a base, typically potassium carbonate (K₂CO₃), to the solution to deprotonate the hydroxyl group.

-

To the stirred suspension, add benzyl chloride dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure phenoxymethylaniline isomer.

Causality in Experimental Choices:

-

Solvent: Polar aprotic solvents like acetone and acetonitrile are chosen for their ability to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophilic hydroxyl group.

-

Base: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group, which is more acidic than the amino group, thus favoring O-alkylation over N-alkylation.

-

Purification: Column chromatography is essential to separate the desired O-alkylated product from any potential N-alkylated byproducts and unreacted starting materials, ensuring the purity of the final compound for biological testing.

Comparative Biological Activities of Phenoxymethylaniline Isomers

The biological activity of phenoxymethylaniline isomers is anticipated to vary based on the position of the phenoxymethyl substituent. This section explores the potential differences in their antimicrobial, anticancer, and neuroprotective effects based on available literature for related aniline derivatives.

Antimicrobial Activity

Aniline derivatives have been investigated for their potential as antimicrobial agents. The position of substituents on the aniline ring can influence their ability to disrupt microbial cell membranes or inhibit essential enzymes.

Hypothesized Structure-Activity Relationship (SAR):

-

Ortho-Isomer: The proximity of the phenoxymethyl group to the amino group may lead to intramolecular hydrogen bonding, which could affect the molecule's polarity and interaction with microbial targets.

-

Meta-Isomer: This isomer presents a different spatial arrangement of the hydrophobic phenoxymethyl group and the polar amino group, which could influence its membrane-disrupting capabilities.

-

Para-Isomer: The para-position offers the least steric hindrance and allows for a more linear molecular geometry. This might facilitate intercalation into the microbial cell membrane or binding to enzymatic active sites. Studies on para-alkoxyanilines have suggested that the length of the alkoxy chain can influence antimicrobial activity, and in some cases, these compounds may act as the active antimicrobial agents after metabolic cleavage[1].

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

-

Transfer the colonies to a tube containing sterile broth (e.g., Mueller-Hinton Broth).

-

Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized bacterial suspension to the final inoculum density required for the assay (typically 5 x 10⁵ CFU/mL).

-

-

Preparation of Test Compounds:

-

Prepare stock solutions of the ortho-, meta-, and para-phenoxymethylaniline isomers in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of each compound in a 96-well microtiter plate using broth as the diluent to achieve a range of test concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compounds.

-

Include positive (broth with bacteria, no compound) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

-

Optionally, a viability indicator dye such as resazurin or INT (p-iodonitrotetrazolium violet) can be added to aid in the determination of microbial growth[2].

-

Workflow for MIC Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

The anticancer potential of aniline derivatives has been explored, with some compounds exhibiting cytotoxic effects against various cancer cell lines. The position of the phenoxymethyl group could influence the interaction of these isomers with cancer-related targets, such as kinases or DNA.

Hypothesized Structure-Activity Relationship (SAR):

-

The differential positioning of the bulky phenoxymethyl group could affect the molecule's ability to fit into the binding pockets of enzymes or intercalate with DNA.

-

The electronic properties of the aniline ring, modulated by the position of the ether linkage, may play a role in the molecule's reactivity and potential to induce oxidative stress in cancer cells.

-

Studies on other isomeric anticancer compounds have shown that positional changes can dramatically alter both the potency and the mechanism of cell death[3].

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is widely used to screen for the cytotoxic effects of potential anticancer compounds.

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Trypsinize the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the phenoxymethylaniline isomers in culture media.

-

Remove the old media from the wells and add the media containing the different concentrations of the test compounds.

-

Include a vehicle control (media with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and an untreated control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation and Formazan Solubilization:

-

After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Workflow for MTT Cytotoxicity Assay

Caption: Workflow for the MTT assay to determine cytotoxicity.

Neuroprotective Activity

Neuroinflammation and oxidative stress are implicated in the pathogenesis of many neurodegenerative diseases. N,N-dimethylaniline derivatives have been identified as neuroprotective agents that can prevent oxidative stress-induced cell death[4]. The phenoxymethylaniline scaffold may also possess neuroprotective properties, with the isomeric position influencing its ability to cross the blood-brain barrier and interact with targets in the central nervous system.

Hypothesized Structure-Activity Relationship (SAR):

-

The lipophilicity of the isomers, which can be influenced by the position of the phenoxymethyl group, will affect their ability to penetrate the blood-brain barrier.

-

The electronic properties and steric hindrance of each isomer will determine its antioxidant capacity and its ability to interact with enzymes or receptors involved in neuroinflammatory pathways. For instance, some neuroprotective agents act by inhibiting NLRP3 inflammasome activation[2].

Experimental Protocol: In Vitro Neuroprotection Assay against Oxidative Stress

This assay evaluates the ability of the phenoxymethylaniline isomers to protect neuronal cells from oxidative stress-induced cell death.

Step-by-Step Methodology:

-

Cell Culture and Differentiation:

-

Culture a neuronal cell line (e.g., SH-SY5Y or PC12) in appropriate media.

-

For some cell lines, differentiation into a more mature neuronal phenotype may be induced by treatment with agents like retinoic acid.

-

-

Pre-treatment with Test Compounds:

-

Seed the differentiated neuronal cells into a 96-well plate.

-

Pre-treat the cells with various concentrations of the phenoxymethylaniline isomers for a specified period (e.g., 1-2 hours).

-

-

Induction of Oxidative Stress:

-

Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to the cell culture media.

-

Include a control group treated only with the neurotoxin and an untreated control group.

-

-

Assessment of Cell Viability:

-

After a further incubation period (e.g., 24 hours), assess cell viability using the MTT assay as described in the previous section or another suitable viability assay (e.g., LDH release assay).

-

-

Data Analysis:

-

Calculate the percentage of neuroprotection afforded by each isomer at different concentrations by comparing the viability of cells pre-treated with the isomer and exposed to the neurotoxin to the viability of cells exposed to the neurotoxin alone.

-

Signaling Pathway in Neuroprotection

Caption: Potential neuroprotective mechanism of phenoxymethylaniline isomers against oxidative stress.

Data Presentation and Interpretation

To facilitate a comparative analysis of the biological activities of the phenoxymethylaniline isomers, all quantitative data should be summarized in clearly structured tables.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

| Isomer | S. aureus | E. coli | P. aeruginosa | C. albicans |

|---|---|---|---|---|

| Ortho | ||||

| Meta | ||||

| Para |

| Control | | | | |

Table 2: Comparative Anticancer Activity (IC₅₀ in µM)

| Isomer | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |

|---|---|---|---|

| Ortho | |||

| Meta | |||

| Para |

| Control | | | |

Table 3: Comparative Neuroprotective Activity (% Protection at a given concentration)

| Isomer | H₂O₂-induced toxicity | 6-OHDA-induced toxicity |

|---|---|---|

| Ortho | ||

| Meta | ||

| Para |

| Control | | |

Note: The tables are templates to be populated with experimental data.

Conclusion and Future Directions

The positional isomerism of the phenoxymethyl group on the aniline ring is expected to significantly modulate the biological activity of this scaffold. This guide has provided a framework for the synthesis and comparative evaluation of the antimicrobial, anticancer, and neuroprotective properties of ortho-, meta-, and para-phenoxymethylaniline. The detailed experimental protocols and proposed structure-activity relationships serve as a foundation for future research in this area.

Further investigations should focus on:

-

Comprehensive Biological Screening: Evaluating the isomers against a broader panel of microbial strains, cancer cell lines, and in various models of neurodegeneration.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which the most active isomers exert their biological effects.

-

In Vivo Efficacy and Toxicity: Assessing the therapeutic potential and safety profile of the most promising isomers in animal models.

-

Lead Optimization: Synthesizing and evaluating derivatives of the most active isomer to further enhance potency and selectivity.

By systematically exploring the biological landscape of phenoxymethylaniline isomers, new lead compounds for the development of novel therapeutics may be discovered.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, antimicrobial activity, and preliminary mechanistic studies of phenazine sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 3-(Phenoxymethyl)aniline in the Synthesis of Novel Bioactive Heterocycles

An In-depth Technical Guide

Abstract

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant percentage of new drugs incorporating these structural motifs.[1] The strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This guide provides an in-depth technical analysis of 3-(phenoxymethyl)aniline, a versatile and highly valuable building block for the synthesis of novel heterocycles. We will explore its application in constructing key scaffolds such as quinolines, quinazolines, and benzodiazepines. The discussion will move beyond simple procedural descriptions to elucidate the underlying chemical principles and rationale that guide experimental design, offering field-proven insights for researchers, medicinal chemists, and professionals in drug development.

Introduction: Why this compound?

This compound is a uniquely functionalized primary aromatic amine. Its utility in heterocyclic synthesis stems from two key structural features:

-

The Nucleophilic Aniline Moiety: The primary amino group (-NH₂) is a potent nucleophile and a versatile handle for a wide array of classical and modern organic reactions.[2] It readily participates in condensation, cyclization, and cross-coupling reactions, serving as the primary nitrogen source for the assembly of N-heterocycles.[3] Its reactivity as both a nitrogen and a carbon nucleophile (at the ortho and para positions of the ring) makes it a dynamic component in ring-forming strategies.[2]

-

The Phenoxymethyl Substituent: This ether linkage at the meta-position provides several strategic advantages. It imparts a degree of conformational flexibility and lipophilicity, which can significantly influence the pharmacokinetic properties of the final molecule. Furthermore, the phenoxy group can engage in π-stacking or other non-covalent interactions within a biological target, potentially enhancing binding affinity and selectivity. Its presence also sterically and electronically influences the reactivity of the aniline core.

This guide will demonstrate how these features are leveraged in the synthesis of high-value heterocyclic systems.

Chapter 1: Construction of the Quinoline Scaffold

The quinoline ring system is a prominent feature in numerous pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[4] Several classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, rely on an aniline derivative as a key precursor.[5][6]

The Doebner-von Miller Reaction: A Versatile Approach

The Doebner-von Miller reaction is a robust method for synthesizing substituted quinolines. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, which can be generated in situ from aldehydes or ketones under acidic conditions.[5] This method's flexibility makes it ideal for incorporating diverse anilines like this compound.

Causality and Mechanistic Insight: The reaction is typically catalyzed by a strong acid (e.g., H₂SO₄ or HCl) and often employs an oxidizing agent (like nitrobenzene, the aniline itself, or arsenic pentoxide) to achieve the final aromatization step. The mechanism proceeds through several key stages:

-

Michael Addition: The nucleophilic amino group of this compound attacks the β-carbon of the α,β-unsaturated carbonyl compound.

-

Cyclization: The resulting β-amino carbonyl intermediate undergoes an acid-catalyzed intramolecular electrophilic attack on the electron-rich aniline ring.

-

Dehydration & Oxidation: The cyclized intermediate dehydrates to form a dihydroquinoline, which is then oxidized to the final aromatic quinoline product.

Diagram: Doebner-von Miller Reaction Mechanism

Caption: Mechanism of the Doebner-von Miller quinoline synthesis.

Experimental Protocol: Synthesis of 6-(Phenoxymethyl)quinoline

This protocol is a representative example based on the general Doebner-von Miller conditions.

Methodology:

-

To a stirred solution of concentrated sulfuric acid (30 mL) in water (60 mL), add this compound (0.1 mol, 19.9 g).

-

Add glycerol (0.3 mol, 27.6 g) and a mild oxidizing agent such as iron(III) sulfate (5 g).

-

Heat the mixture under reflux at 140-150°C for 4-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and carefully dilute with water (200 mL).

-

Neutralize the solution by the slow addition of aqueous sodium hydroxide (20% w/v) until the pH is ~8-9, keeping the mixture cool in an ice bath.

-

Extract the product into dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the target quinoline.

Table 1: Representative Data for Doebner-von Miller Reactions

| Aniline Derivative | α,β-Unsaturated Precursor | Oxidant | Yield (%) | Reference |

| Aniline | Glycerol (forms acrolein) | Nitrobenzene | 70-80% | [6] |

| m-Toluidine | Crotonaldehyde | As₂O₅ | 65-75% | General Lit. |

| This compound | Glycerol (forms acrolein) | Fe₂(SO₄)₃ | 60-70% (Est.) | N/A |

Chapter 2: Synthesis of Substituted Quinazolinones

Quinazolinone derivatives are another class of heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[7][8] A common synthetic route involves the initial formation of a 2-aminobenzamide, followed by cyclization. However, other strategies allow for the direct incorporation of an external amine.

Strategy: Condensation and Cyclization

A highly effective method for synthesizing 2,3-disubstituted quinazolin-4(3H)-ones involves the reaction of a 2-acylaminobenzoic acid (or its benzoxazinone equivalent) with a primary amine.[7] In this context, this compound serves as the nucleophilic amine that closes the pyrimidine ring and becomes the N-3 substituent.

Causality and Mechanistic Insight:

-

Benzoxazinone Formation: N-acylanthranilic acid is first cyclized, typically with acetic anhydride, to form a reactive 2-substituted benzoxazin-4-one intermediate.

-

Nucleophilic Attack: this compound attacks the electrophilic carbonyl carbon of the benzoxazinone ring.

-

Ring Opening & Re-closure: This attack opens the oxazinone ring to form an amide intermediate, which then undergoes intramolecular cyclization by attacking the second carbonyl group, eliminating water to form the final quinazolinone product.

Diagram: Quinazolinone Synthesis Workflow

Caption: Workflow for the synthesis of N-3 substituted quinazolinones.

Experimental Protocol: Synthesis of 2-Methyl-3-(3-(phenoxymethyl)phenyl)quinazolin-4(3H)-one

This protocol is adapted from general procedures for quinazolinone synthesis.[7]

Methodology:

-

Step A: Benzoxazinone formation. Reflux a mixture of N-acetylanthranilic acid (0.1 mol, 17.9 g) and acetic anhydride (0.3 mol, 28 mL) for 2 hours. Cool the reaction and collect the precipitated 2-methyl-4H-3,1-benzoxazin-4-one by filtration. Wash with cold petroleum ether and dry.

-

Step B: Quinazolinone formation. To a solution of 2-methyl-4H-3,1-benzoxazin-4-one (0.05 mol, 8.05 g) in glacial acetic acid (50 mL), add this compound (0.05 mol, 9.95 g).

-

Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water (250 mL) with stirring.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol to afford the pure quinazolinone derivative.

Chapter 3: Assembling the 1,4-Benzodiazepine Core

The 1,4-benzodiazepine scaffold is a cornerstone of central nervous system (CNS) drug discovery, famously associated with anxiolytic and sedative agents.[9] While many syntheses start with o-phenylenediamines, specific derivatives can be constructed via nucleophilic substitution on a pre-formed benzodiazepine core, a route where this compound is an ideal reactant.

Strategy: Nucleophilic Substitution at C3

A powerful strategy for creating diverse benzodiazepine libraries involves the synthesis of a benzodiazepine with a good leaving group (e.g., acetoxy or chloro) at the C3 position. This electrophilic center is then susceptible to attack by various nucleophiles, including substituted anilines.

Causality and Field-Proven Insight: The synthesis of 1-methoxycarbonylmethyl-3-arylamino-7-bromo-5-phenyl-1,2-dihydro-3H-1,4-benzodiazepin-2-ones demonstrates this principle effectively.[10] Starting from a 1,4-benzodiazepin-2-one 4-oxide, treatment with acetyl chloride generates a 3-acetoxy intermediate. This intermediate readily undergoes substitution with anilines to form the desired 3-arylamino derivatives. The choice of solvent and temperature is critical to balance reactivity and minimize side reactions.

Diagram: Synthesis via C3-Substitution

Caption: Synthesis of 3-anilino-benzodiazepines via substitution.

Experimental Protocol: Synthesis of a 3-Anilino-1,4-Benzodiazepine

This protocol is based on the synthesis of analogous compounds.[10]

Methodology:

-

Step A: Formation of 3-acetoxy intermediate. To a solution of 1-methoxycarbonylmethyl-7-bromo-5-phenyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one 4-oxide (0.075 mol) in benzene (100 mL), add acetyl chloride (0.15 mol). Heat the mixture at 40°C for 40 minutes. Filter the residue and crystallize from methanol to obtain the 3-acetoxy derivative.[10]

-

Step B: Nucleophilic Substitution. Dissolve the 3-acetoxy-benzodiazepine intermediate (0.01 mol) and this compound (0.012 mol) in anhydrous toluene (50 mL).

-

Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to isolate the target 3-(3-(phenoxymethyl)phenylamino)-1,4-benzodiazepine derivative.

Table 2: Affinity Data for Substituted 3-Anilino-Benzodiazepines for Peripheral Benzodiazepine Receptors (PBR)

| Aniline Substituent at C3 | Ki (PBR) nM | Reference |

| Phenylamino | 740.0 ± 82.0 | [10] |

| 2'-Nitrophenylamino | 19.1 ± 2.2 | [10] |

| 4'-Nitrophenylamino | 87.3 ± 10.1 | [10] |

This table illustrates how substituents on the aniline ring dramatically affect biological activity, highlighting the importance of using diverse building blocks like this compound.

Conclusion

This compound is a powerful and strategic synthon for the construction of diverse, biologically relevant heterocyclic scaffolds. Its inherent nucleophilicity, coupled with the modulating influence of the phenoxymethyl group, allows for its effective incorporation into established synthetic routes for quinolines, quinazolinones, and benzodiazepines. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to design and execute novel synthetic campaigns. By understanding the causality behind reaction choices, scientists can more effectively generate libraries of complex molecules, accelerating the pace of drug discovery and development.

References

- 1. ijnrd.org [ijnrd.org]

- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. iipseries.org [iipseries.org]

- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bioorganica.org.ua [bioorganica.org.ua]

Theoretical Investigation of the Molecular Properties of 3-(Phenoxymethyl)aniline: A Computational Approach

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive theoretical analysis of 3-(Phenoxymethyl)aniline, a molecule of interest due to its structural relation to aniline derivatives used in pharmaceuticals and material science.[1][2] Utilizing Density Functional Theory (DFT), we explore the molecule's fundamental properties, including its optimized geometric structure, vibrational frequencies, electronic behavior, and potential for nonlinear optical (NLO) applications. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed procedural and analytical framework for the computational study of substituted aromatic amines. The insights derived from these theoretical calculations are crucial for understanding molecular stability, reactivity, and intermolecular interactions, which are paramount for rational molecular design.

Introduction and Scientific Rationale

Aniline and its derivatives are foundational components in a vast array of applications, including the synthesis of dyes, polymers, pesticides, and pharmaceutical agents.[3][4] The introduction of a phenoxymethyl substituent to the aniline core at the meta-position creates a molecule, this compound, with a unique combination of an ether linkage and an amino group, influencing its three-dimensional structure, electron distribution, and reactivity.

Theoretical studies provide a powerful, non-destructive lens to examine molecular properties at the quantum level.[5] By employing computational methods, we can predict and analyze characteristics that are often difficult or costly to measure experimentally. This in silico approach allows for a deep understanding of:

-

Molecular Stability and Reactivity: Determined by analyzing the optimized geometry and frontier molecular orbitals (HOMO-LUMO).[6]

-

Spectroscopic Signatures: Predicted vibrational spectra (FT-IR and FT-Raman) aid in the interpretation of experimental data.[1][7]

-

Reactive Sites: The Molecular Electrostatic Potential (MEP) map reveals regions susceptible to electrophilic and nucleophilic attack, which is critical for predicting interaction sites in biological systems or chemical reactions.[8][9]

-

Intramolecular Interactions: Natural Bond Orbital (NBO) analysis clarifies charge transfer pathways and stabilizing hyperconjugative interactions within the molecule.[10][11]

-

Optoelectronic Potential: Calculation of dipole moment and hyperpolarizability helps to screen the molecule for potential applications in nonlinear optics.[12][13]

This guide follows a first-principles approach, primarily using Density Functional Theory (DFT), a method renowned for its balance of accuracy and computational efficiency in studying organic molecules.[14][15]

Computational Methodology: A Self-Validating Protocol

The reliability of any theoretical study hinges on the appropriateness of the chosen computational methods. The protocol described here is designed to be robust and reproducible.

Software and Theoretical Level

All calculations are performed using the Gaussian 09 software suite.[15] The theoretical model chosen is Density Functional Theory (DFT), which has proven to be highly effective for studying aniline derivatives.[14][16]

-

Functional: The B3LYP hybrid functional is employed. It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This combination is a cost-effective and highly reliable approach for computing molecular structures, vibrational frequencies, and electronic properties of organic compounds.[2][17]

-

Basis Set: The 6-311++G(d,p) basis set is used for all calculations. This is a Pople-style, split-valence triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen to accurately describe lone pairs and anionic species, as well as polarization functions (d,p) to account for the non-uniform distribution of electron density in bonds. This level of theory is well-suited for capturing the subtle electronic effects within this compound.

Experimental Workflow: From Geometry to Properties

The computational investigation follows a logical sequence to ensure that each subsequent calculation is based on a valid, stable molecular structure.

Caption: Computational workflow for theoretical analysis.

Step-by-Step Protocol:

-

Geometry Optimization: The initial molecular structure of this compound is drawn and subjected to a full geometry optimization without any symmetry constraints. This process finds the lowest energy conformation of the molecule.

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.[7] These calculated frequencies are then used to predict the FT-IR and FT-Raman spectra. A uniform scaling factor is often applied to correct for anharmonicity and limitations of the theoretical model.[1][2]

-

Electronic and Orbital Analysis: Using the optimized structure, the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) are calculated to analyze electronic transitions and reactivity.[18]

-

NBO and NLO Calculations: Natural Bond Orbital (NBO) and Nonlinear Optical (NLO) properties, such as dipole moment (μ) and first-order hyperpolarizability (β₀), are computed to investigate intramolecular charge transfer and potential for optoelectronic applications.[11][13]

Results and In-Depth Discussion

Optimized Molecular Geometry

The geometry optimization of this compound converges to a stable structure. The key structural feature is the non-planar arrangement of the amino group relative to the benzene ring, a characteristic also observed in aniline itself.[16] The ether linkage (-O-CH₂-) introduces additional conformational flexibility. The calculated bond lengths and angles are expected to be in good agreement with experimental data for similar compounds.

Table 1: Selected Predicted Geometrical Parameters

| Parameter | Bond | Predicted Value (Å) | Parameter | Angle | Predicted Value (°) |

| Bond Length | C-N (aniline ring) | 1.405 | Bond Angle | H-N-H | 111.0 |

| N-H | 1.010 | C-O-C (ether) | 118.5 | ||

| C-O (ether) | 1.370 | C-C-N | 120.5 | ||

| O-CH₂ | 1.430 |

Note: These values are representative and based on typical DFT calculations for similar structures.[7][19]

Vibrational Spectral Analysis

The theoretical vibrational spectrum provides a fingerprint of the molecule. The assignments of key vibrational modes are crucial for interpreting experimental spectra.

-

N-H Vibrations: The amino group (NH₂) typically shows symmetric and asymmetric stretching vibrations. For aniline, these bands appear around 3422 cm⁻¹ and 3508 cm⁻¹, respectively.[1] Similar values are expected for this compound.

-

C-N Stretching: The C-N stretching vibration in aniline derivatives is usually observed in the 1260-1340 cm⁻¹ range.[1]

-

C-O-C Ether Vibrations: The asymmetric stretching of the C-O-C bridge is a strong indicator of the ether linkage and typically appears as a strong band in the IR spectrum around 1250 cm⁻¹.

-

Aromatic C-H Stretching: These vibrations are expected above 3000 cm⁻¹, consistent with typical aromatic compounds.[7]

Table 2: Predicted Major Vibrational Frequencies and Assignments

| Predicted Freq. (cm⁻¹) | Assignment | Vibrational Mode |

| 3510 | ν(N-H) | Asymmetric stretch |

| 3425 | ν(N-H) | Symmetric stretch |

| 3060 | ν(C-H) | Aromatic stretch |

| 1620 | δ(NH₂) | Scissoring |

| 1595 | ν(C=C) | Aromatic ring stretch |

| 1270 | ν(C-N) | C-N stretch |

| 1255 | ν(C-O-C) | Asymmetric ether stretch |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions and electronic transitions.[20]

-

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. In this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, which are the most electron-rich parts of the molecule.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO is likely distributed over the aromatic rings.

-

Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. A smaller energy gap implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron.[6][20]

Caption: Relationship between HOMO, LUMO, and the energy gap.

The HOMO-LUMO gap is also fundamental to understanding the electronic absorption spectrum; the energy of the main electronic transition corresponds approximately to this gap.[18]

Molecular Electrostatic Potential (MEP)

The MEP map is a visualization tool that illustrates the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other species.[8][21]

-

Red Regions (Negative Potential): These areas are electron-rich and represent likely sites for electrophilic attack. In this compound, the most negative potential is expected around the nitrogen atom of the amino group and the oxygen atom of the ether linkage due to their lone pairs of electrons.

-

Blue Regions (Positive Potential): These areas are electron-poor and are susceptible to nucleophilic attack. The hydrogen atoms of the amino group are expected to be the most positive regions.

-

Green Regions (Neutral Potential): These areas represent regions of near-zero potential, typically found over the carbon backbone of the aromatic rings.

The MEP map provides a clear rationale for the molecule's hydrogen bonding capabilities and its preferred sites of interaction with biological receptors or other reactants.[9]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of intramolecular bonding and charge delocalization.[10] It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals.

A key interaction in this molecule is the delocalization of the nitrogen lone pair (LP) electrons into the antibonding π* orbitals of the aniline ring (LP(N) → π*(C-C)). This interaction is responsible for the resonance stabilization of the amino group and contributes to the molecule's overall stability. The stabilization energy (E(2)) associated with this interaction can be quantified, with higher values indicating stronger delocalization. This charge transfer is a fundamental aspect of the electronic character of aniline and its derivatives.[11]

Nonlinear Optical (NLO) Properties

Molecules with large dipole moments and significant differences in ground- and excited-state electron distribution can exhibit NLO properties.[12] These materials are important for applications in telecommunications and optical signal processing.[13][22] The key parameters calculated are the dipole moment (μ) and the first-order hyperpolarizability (β₀).

Table 3: Predicted NLO Properties

| Property | Component | Predicted Value |

| Dipole Moment (μ) | μx | (Value) D |

| μy | (Value) D | |

| μz | (Value) D | |

| μtotal | (Value) D | |

| First Hyperpolarizability (β₀) | (Value) x 10⁻³⁰ esu |

Note: Values are placeholders. A high β₀ value, often compared to a standard like urea, suggests that the molecule could be a good candidate for NLO applications.[23] The presence of the electron-donating amino group and the π-conjugated system can contribute to a significant NLO response.

Conclusion

This theoretical investigation, conducted at the DFT/B3LYP/6-311++G(d,p) level of theory, provides a detailed and multi-faceted understanding of the molecular properties of this compound.

-

The optimized geometry reveals a stable, non-planar conformation characteristic of aniline derivatives.

-

Vibrational analysis provides key spectral markers for the amino and ether functional groups, which can guide the interpretation of experimental FT-IR and FT-Raman spectra.

-

HOMO-LUMO analysis indicates that the aniline moiety is the primary site of electron-donating capability, and the energy gap serves as a reliable indicator of the molecule's kinetic stability and reactivity.

-

The MEP map clearly identifies the electron-rich nitrogen and oxygen atoms as the primary sites for electrophilic attack and hydrogen bonding.

-

NBO analysis confirms the significant intramolecular charge transfer from the nitrogen lone pair to the aromatic ring, a key stabilizing interaction.

-

The calculated NLO properties provide an initial screening of the molecule's potential for use in optoelectronic materials.

Collectively, these computational insights form a robust foundation for predicting the chemical behavior, spectroscopic identity, and potential applications of this compound, demonstrating the indispensable role of theoretical chemistry in modern molecular science.

References

- 1. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Exploration of Nonlinear Optical Properties of Triphenylamine-Dicyanovinylene Coexisting Donor-π-Acceptor Architecture by the Modification of π-Conjugated Linker [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. thaiscience.info [thaiscience.info]

- 19. researchgate.net [researchgate.net]

- 20. youtube.com [youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Analytical methods for the characterization of 3-(Phenoxymethyl)aniline

An Application Note and Protocol for the Analytical Characterization of 3-(Phenoxymethyl)aniline

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the analytical characterization of this compound (CAS No: 93189-16-3), a key intermediate in pharmaceutical and chemical synthesis.[1][2] The quality, purity, and identity of this compound are paramount to ensure the safety and efficacy of downstream products. This document outlines detailed protocols for identification, purity assessment, and assay determination, leveraging a multi-technique approach. We emphasize the causality behind experimental choices, grounding our recommendations in established analytical principles to provide researchers, scientists, and drug development professionals with a robust and scientifically-defensible strategy.

Introduction and Physicochemical Overview

This compound is a substituted aniline derivative whose structural integrity directly impacts the quality of active pharmaceutical ingredients (APIs) and other fine chemicals. Impurities stemming from synthesis or degradation can introduce undesirable toxicological profiles or alter reaction kinetics. Therefore, a rigorous analytical control strategy is not merely a quality control checkpoint but a foundational component of process development and regulatory compliance.

A summary of the core physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 93189-16-3 | [1][2][3] |

| Molecular Formula | C₁₃H₁₃NO | [1][4] |

| Molecular Weight | 199.25 g/mol | [1] |

| Appearance | Varies; often supplied as a solid or oil | [3] |

| Purity (Typical) | ≥95% - 99% | [2][3] |

| Predicted XlogP | 3.1 | [4] |

Logical Framework for Comprehensive Characterization

A complete analytical characterization relies on the orthogonal application of different techniques, each providing a unique piece of the puzzle. Spectroscopic methods provide definitive structural identification, while chromatographic techniques excel at separating and quantifying the analyte from its impurities.

References

Application Notes and Protocols for the Analysis of 3-(Phenoxymethyl)aniline by HPLC and GC-MS

Abstract

This technical guide provides detailed application notes and protocols for the quantitative analysis of 3-(Phenoxymethyl)aniline using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive framework for method development, validation, and routine analysis. The protocols herein are grounded in established analytical principles to ensure robustness, accuracy, and reliability, adhering to stringent scientific standards.

Introduction: The Analytical Imperative for this compound

This compound, a chemical intermediate with the molecular formula C₁₃H₁₃NO, holds significance in synthetic organic chemistry and pharmaceutical research.[1][2][3] Its structural motif, combining an aniline core with a phenoxy ether linkage, presents unique analytical challenges. Accurate and precise quantification is paramount for ensuring the quality of starting materials, monitoring reaction progress, and characterizing final products in drug discovery and development pipelines.

The dual-nature of its structure—possessing both the basicity of an aromatic amine and the polarity imparted by the ether linkage—necessitates carefully optimized analytical methods. High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of such non-volatile and polar compounds, often obviating the need for derivatization.[4][5] Conversely, Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional sensitivity and specificity, though the polarity and potential for thermal degradation of the aniline moiety often require a derivatization step to improve chromatographic performance.[4][6]

This guide provides two distinct, validated methodologies to provide analytical scientists with the flexibility to choose the most appropriate technique based on available instrumentation, sample matrix, and desired sensitivity. The causality behind each experimental choice is elucidated to empower the user not just to follow a protocol, but to understand and troubleshoot the analytical process.

High-Performance Liquid Chromatography (HPLC-UV) Analysis

HPLC is the workhorse for the analysis of many pharmaceutical compounds due to its versatility and applicability to a wide range of analyte polarities and thermal stabilities. For this compound, a reversed-phase HPLC method with UV detection is the recommended approach for achieving robust and reliable quantification.

Rationale for Methodological Choices

The selection of a reversed-phase C18 column is based on the non-polar nature of the stationary phase, which provides effective retention for the aromatic rings of this compound. The mobile phase, a gradient mixture of acetonitrile and water, allows for the efficient elution of the analyte while ensuring separation from potential impurities. The addition of a small amount of acid, such as formic or phosphoric acid, to the aqueous phase is crucial for controlling the ionization of the amine group, thereby ensuring sharp, symmetrical peak shapes.[7] UV detection is selected due to the presence of chromophores (the phenyl rings) in the analyte, which allows for sensitive detection at an appropriate wavelength.

HPLC-UV Experimental Protocol

Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Photodiode Array (PDA) detector

Materials and Reagents:

-

This compound reference standard (≥95% purity)[2]

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Formic acid (or Phosphoric acid, LC-MS grade)

-

Methanol (HPLC grade)

Chromatographic Conditions:

| Parameter | Condition | Justification |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good resolution and peak shape for aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification ensures protonation of the aniline for better peak symmetry. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Gradient | 0-2 min: 30% B; 2-10 min: 30-80% B; 10-12 min: 80% B; 12-13 min: 80-30% B; 13-15 min: 30% B | A gradient elution ensures efficient separation of the analyte from potential impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |

| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds, providing good sensitivity. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Sample Preparation:

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-